N,N-Diallyl-3-piperidinecarboxamide hydrochloride

Descripción general

Descripción

N,N-Diallyl-3-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C₁₁H₁₈ClN₂O . It is a white to off-white crystalline powder. The compound is often used in research and pharmaceutical applications due to its interesting properties.

Synthesis Analysis

The synthesis of N,N-Diallyl-3-piperidinecarboxamide hydrochloride involves the reaction of 3-piperidinecarboxylic acid with diallylamine in the presence of an acid catalyst. The resulting product is then converted to its hydrochloride salt form. The synthetic route may vary slightly depending on the specific laboratory procedures, but this general approach is commonly followed.

Molecular Structure Analysis

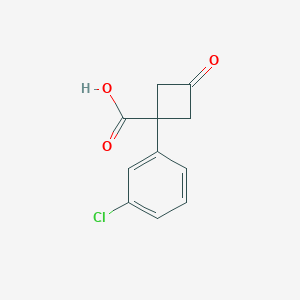

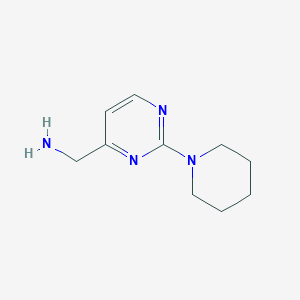

The molecular structure of N,N-Diallyl-3-piperidinecarboxamide hydrochloride consists of a piperidine ring with two allyl (diallyl) groups attached to the nitrogen atom. The hydrochloride salt provides additional stability and solubility. The compound’s structure is crucial for understanding its reactivity and biological interactions.

Chemical Reactions Analysis

N,N-Diallyl-3-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

- Hydrolysis : The amide bond can be cleaved under acidic or basic conditions.

- Alkylation : The allyl groups can participate in nucleophilic substitution reactions.

- Reduction : The carbonyl group can be reduced to the corresponding alcohol.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts around 150-160°C .

- Solubility : It is soluble in water and common organic solvents.

- Stability : N,N-Diallyl-3-piperidinecarboxamide hydrochloride is stable under normal storage conditions.

Aplicaciones Científicas De Investigación

Nanofiltration Membranes

Nanofiltration (NF) membranes, including those based on piperazine (PIP)-derived polyamide layers, show significant promise for environmental applications like water softening, purification, and wastewater treatment. These membranes feature crumpled polyamide layers that enhance water permeance and selectivity, potentially applicable to the environmental utility of similar compounds (Shao et al., 2022).

Synthesis of N-Heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, are utilized in the asymmetric synthesis of N-heterocycles, including piperidines. This demonstrates the value of piperidine derivatives in producing structurally diverse compounds with potential therapeutic applications (Philip et al., 2020).

Water Treatment and Desalination

Semi-aromatic polyamide thin-film composite membranes, prepared via interfacial polymerization from piperazine-based monomers, are highly effective in reverse osmosis and nanofiltration processes for water treatment and desalination. These membranes' structure and performance are crucial for understanding the environmental applications of related chemical structures (Gohil & Ray, 2017).

Piperazine Derivatives in Therapeutic Use

Piperazine, a core structure in many therapeutic agents, demonstrates the versatility of this moiety in drug design. Modifications to piperazine derivatives can lead to significant differences in medicinal properties, covering a wide range of applications from CNS agents to anticancer and cardio-protective agents (Rathi et al., 2016).

Safety And Hazards

- Toxicity : While toxicity data may vary, caution should be exercised when handling this compound. Always follow proper safety protocols.

- Irritant : It may cause skin and eye irritation.

- Environmental Impact : Dispose of it properly according to local regulations.

Direcciones Futuras

Research on N,N-Diallyl-3-piperidinecarboxamide hydrochloride continues to explore its potential applications in drug development, catalysis, and materials science. Investigating its biological activity and optimizing its synthesis are essential for future advancements.

Propiedades

IUPAC Name |

N,N-bis(prop-2-enyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O.ClH/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11;/h3-4,11,13H,1-2,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWWYPMXFMWMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diallyl-3-piperidinecarboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]propan-1-ol](/img/structure/B1454073.png)

![Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine](/img/structure/B1454076.png)

![1-[(Oxan-4-yl)methyl]piperidin-4-one](/img/structure/B1454081.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)

![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)